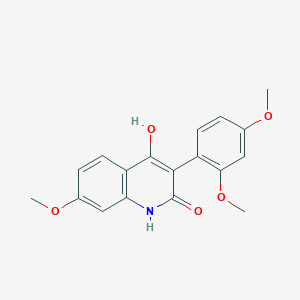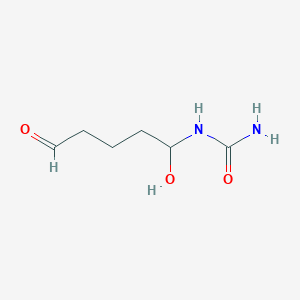
N-(1-Hydroxy-5-oxopentyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Hydroxy-5-oxopentyl)urea is a chemical compound that belongs to the class of urea derivatives. Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various industrial and pharmaceutical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-5-oxopentyl)urea can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is both mild and efficient, providing high yields and chemical purity. The reaction conditions are simple and environmentally friendly, making it suitable for large-scale industrial production .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene . this method is not environmentally friendly or safe, prompting the need for alternative methods .
化学反応の分析
Types of Reactions
N-(1-Hydroxy-5-oxopentyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can yield various substituted derivatives .
科学的研究の応用
N-(1-Hydroxy-5-oxopentyl)urea has several scientific research applications, including:
作用機序
The mechanism of action of N-(1-Hydroxy-5-oxopentyl)urea involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modifying the activity of enzymes and other proteins involved in various biochemical processes . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
類似化合物との比較
Similar Compounds
Similar compounds to N-(1-Hydroxy-5-oxopentyl)urea include other urea derivatives such as:
- N-substituted ureas
- Carbamates
- Thiocarbamates
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other urea derivatives may not be as effective .
特性
CAS番号 |
91894-99-4 |
|---|---|
分子式 |
C6H12N2O3 |
分子量 |
160.17 g/mol |
IUPAC名 |
(1-hydroxy-5-oxopentyl)urea |
InChI |
InChI=1S/C6H12N2O3/c7-6(11)8-5(10)3-1-2-4-9/h4-5,10H,1-3H2,(H3,7,8,11) |
InChIキー |
OZBLPYGWFKATSX-UHFFFAOYSA-N |
正規SMILES |
C(CC=O)CC(NC(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


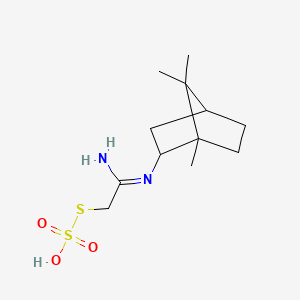

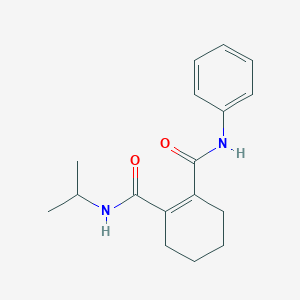
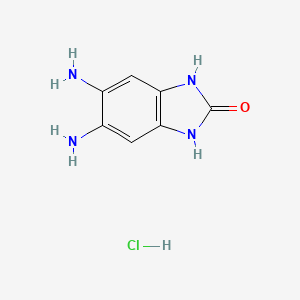
![Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane](/img/structure/B14357907.png)
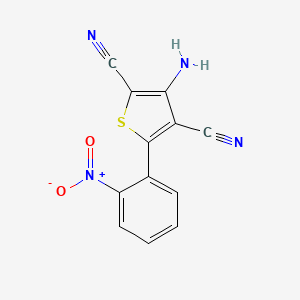
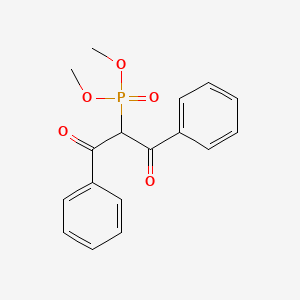
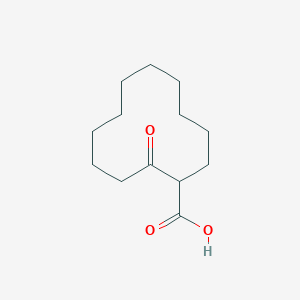
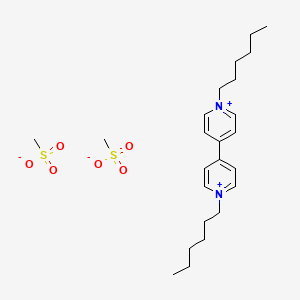
![[(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde](/img/structure/B14357938.png)
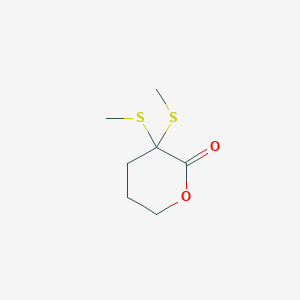
![2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine](/img/structure/B14357951.png)
